molecular formula C11H14FNOS B8369593 3-Fluoro-4-[4-(hydroxy)tetrahydrothiopyran-4-yl]benzenamine

3-Fluoro-4-[4-(hydroxy)tetrahydrothiopyran-4-yl]benzenamine

Cat. No. B8369593
M. Wt: 227.30 g/mol
InChI Key: RMFOSEVJUDJCOU-UHFFFAOYSA-N
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Patent
US07141583B2

Procedure details

4-Hydroxy-4-(2-fluoro-4-aminophenyl)tetrahydrothiopyran (11.35 g, 50 mM) and butylated hydroxytoluene (50 mg) as antioxidant were suspended in a mixture of concentrated hydrochloric acid (37%, 200 ml) and water (50 ml), and stirred at 80° under nitrogen for 18 hours. Glacial acetic acid (150 ml) was added, and reaction continued at 80° for a further 5 hours. After cooling, the reaction was made basic by the cautious addition of concentrated ammonia and ice. The mixture was extracted with diethyl ether (400 ml), the extract washed with water (100 ml), brine (100 ml), dried (magnesium sulfate), filtered and evaporated to give the title product (10 g) as a dark oil.
Quantity
11.35 g
Type
reactant
Reaction Step One
[Compound]
Name
butylated hydroxytoluene
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=2[F:15])[CH2:7][CH2:6][S:5][CH2:4][CH2:3]1.Cl.O.N>C(O)(=O)C>[F:15][C:9]1[CH:10]=[C:11]([NH2:14])[CH:12]=[CH:13][C:8]=1[C:2]1[CH2:7][CH2:6][S:5][CH2:4][CH:3]=1

Inputs

Step One
Name
Quantity
11.35 g
Type
reactant
Smiles
OC1(CCSCC1)C1=C(C=C(C=C1)N)F
Name
butylated hydroxytoluene
Quantity
50 mg
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred at 80° under nitrogen for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
WAIT
Type
WAIT
Details
continued at 80° for a further 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (400 ml)
WASH
Type
WASH
Details
the extract washed with water (100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)N)C=1CCSCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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